tert-Butyl adamantan-1-ylcarbamate
Description
The exact mass of the compound tert-Butyl adamantan-1-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl adamantan-1-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl adamantan-1-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-adamantyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVGBVIPHLXQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401099 | |
| Record name | N-t-Boc-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151476-40-3 | |
| Record name | N-t-Boc-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Boc-amino)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of tert-Butyl Adamantan-1-ylcarbamate
[1]
Executive Summary & Chemical Identity
tert-Butyl adamantan-1-ylcarbamate (CAS: 151476-40-3), often referred to as 1-(Boc-amino)adamantane , serves as a critical lipophilic building block in medicinal chemistry.[1][2] It represents the N-protected derivative of amantadine, combining the sterically bulky, lipophilic adamantane cage with the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This guide provides a comprehensive physicochemical analysis designed for researchers optimizing synthetic routes (e.g., for DPP-4 inhibitors or antiviral agents) or developing solid-state formulations.[1] The compound’s high lipophilicity (LogP ~3.[1]87) and specific crystalline behavior require precise handling protocols to ensure yield and purity during deprotection sequences.[1]
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | tert-Butyl N-(adamantan-1-yl)carbamate |
| Common Synonyms | 1-Boc-aminoadamantane; N-Boc-1-adamantylamine |
| CAS Number | 151476-40-3 |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| SMILES | CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 |
Molecular Architecture & Structural Analysis
The physicochemical behavior of this compound is governed by the interplay between the rigid, diamondoid adamantane cage and the flexible, hydrolyzable carbamate linker.
Structural Features & Functional Impact[1]
-
Adamantane Cage (Lipophilic Core): The tricyclic C₁₀H₁₅ core is extremely hydrophobic and rigid.[1] It prevents metabolic attack at the bridgehead carbons and significantly increases the partition coefficient (LogP), enhancing membrane permeability in downstream derivatives.
-
Boc Moiety (Protective Shield): The tert-butyl group adds steric bulk, further shielding the nitrogen.[1] This makes the carbamate bond stable to basic hydrolysis but highly susceptible to acid-catalyzed cleavage (e.g., TFA or HCl/Dioxane).
-
Steric Hindrance: The bulky adamantyl group adjacent to the nitrogen creates a "steric umbrella," which can retard reaction rates for nucleophilic substitutions compared to linear alkyl carbamates.[1]
Visualization: Structural-Property Relationships
Figure 1: Correlation between molecular substructures and observable physicochemical properties.
Physicochemical Properties
The following data consolidates experimental and predicted values essential for process development.
Physical Parameters
| Property | Value / Range | Context for Application |
| Physical State | White to off-white crystalline solid | Easy to handle; non-hygroscopic relative to the free amine.[1] |
| Melting Point | 110 – 115 °C | Sharp melting range indicates high crystallinity; useful for purity checks via DSC.[1] |
| Boiling Point | 351.3 °C (Predicted @ 760 mmHg) | High boiling point precludes purification by atmospheric distillation; vacuum required if sublimation occurs.[1] |
| Density | 1.07 g/cm³ | Similar to water; phase separation in aqueous extractions requires care (organic layer may not sink/float distinctly if heavily halogenated solvents aren't used).[1] |
| LogP (Octanol/Water) | 3.87 ± 0.2 | Highly lipophilic.[1] Requires non-polar solvents (Hexane/EtOAc) for chromatography.[1] |
| pKa | ~12.1 (Predicted for conjugate acid) | The carbamate NH is weakly acidic but generally non-ionizable under physiological pH.[1] |
Solubility Profile
-
High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
-
Moderate Solubility: Methanol, Ethanol, DMSO (warming may be required for high concentrations).
-
Insoluble: Water, acidic aqueous solutions (unless deprotection occurs).
Analytical Characterization
Confirming the identity of tert-butyl adamantan-1-ylcarbamate requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.50 (br s, 1H): Carbamate NH proton. Broadening varies with concentration and solvent H-bonding.[1]
-
δ 2.06 (br s, 3H): Adamantane bridgehead methine protons.
-
δ 1.90 – 1.60 (m, 12H): Adamantane methylene protons (characteristic "cage" multiplets).
-
δ 1.44 (s, 9H): tert-Butyl methyl protons (strong singlet, diagnostic for Boc group).
-
Infrared Spectroscopy (FT-IR)[1]
-
3350 cm⁻¹: N-H stretch (sharp if non-hydrogen bonded, broader in solid state).
-
2850–2920 cm⁻¹: C-H stretching (strong, due to adamantane cage).
-
1690–1710 cm⁻¹: C=O stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance).
Experimental Protocols
Protocol A: Kinetic Solubility Profiling
Objective: To determine the precise solubility limit in reaction solvents to avoid precipitation during scale-up.[1]
Methodology:
-
Preparation: Weigh 50 mg of tert-butyl adamantan-1-ylcarbamate into three separate 4 mL vials.
-
Solvent Addition: Add 250 µL of solvent (Methanol, Acetonitrile, and Toluene) to respective vials.
-
Equilibration: Vortex for 30 seconds. If fully dissolved, add another 50 mg and repeat.
-
Endpoint Determination: If undissolved solid remains, heat to 40°C. If solid persists, filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (210 nm).
-
Data Analysis: Calculate saturation concentration (
) in mg/mL.
Scientific Rationale: The adamantane cage induces strong crystal lattice energy.[1] While the Boc group disrupts packing slightly, the compound often exhibits "solubility cliffs" where a slight change in solvent polarity (e.g., adding water to methanol) causes rapid precipitation.
Protocol B: Controlled Acidolytic Deprotection
Objective: To remove the Boc group yielding 1-adamantylamine hydrochloride without cage degradation.[1]
Workflow Diagram:
Figure 2: Standard operating procedure for Boc-deprotection.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g (3.98 mmol) of tert-butyl adamantan-1-ylcarbamate in 5 mL of dry 1,4-dioxane or DCM.
-
Acidification: Add 10 mL of 4M HCl in dioxane dropwise at 0°C. Note: Gas evolution (Isobutylene/CO₂) will occur.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours.
-
Validation: Monitor TLC (10% MeOH in DCM, stain with Ninhydrin). The starting material (Rf ~0.[1]8) should disappear, and a baseline spot (free amine) should appear.
-
Isolation: Dilute with 20 mL diethyl ether. The hydrochloride salt of 1-adamantylamine will precipitate as a white solid.[1] Filter and wash with ether.[1]
Stability & Handling
-
Storage: Store at 2–8°C. The compound is stable at room temperature for weeks but should be kept desicated to prevent moisture condensation which can facilitate slow hydrolysis over months.[1]
-
Safety:
References
-
LookChem. tert-Butyl adamantan-1-ylcarbamate Properties and Suppliers. Available at: [Link]
-
PubChem. Adamantane Derivatives and Physicochemical Data. National Library of Medicine.[1] Available at: [Link]
-
Boc-Protection Chemistry. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Boc cleavage protocols).
Technical Guide: Solubility Profile of tert-Butyl adamantan-1-ylcarbamate
This guide provides an in-depth technical analysis of the solubility profile of tert-Butyl adamantan-1-ylcarbamate (also known as N-Boc-1-adamantylamine). It is designed for researchers requiring precise solvent selection strategies for synthesis, purification, and biological assay development.
Executive Summary & Physicochemical Architecture
tert-Butyl adamantan-1-ylcarbamate (CAS: 22763-86-6) is a lipophilic, crystalline solid widely used as a protected amine intermediate in the synthesis of antiviral (e.g., Rimantadine analogs) and CNS-active agents. Its solubility behavior is dictated by a "push-pull" molecular architecture: the bulky, hydrophobic adamantane cage drives solubility in non-polar organic solvents, while the polar carbamate linker introduces hydrogen-bonding capability, allowing solubility in polar aprotic media.
Physicochemical Profile
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₅H₂₅NO₂ | Moderate molecular weight (251.37 g/mol ) |
| LogP (Predicted) | ~3.6 – 3.9 | Highly lipophilic; negligible aqueous solubility. |
| H-Bond Donors | 1 (Carbamate NH) | Capable of H-bonding with DMSO, MeOH, THF. |
| H-Bond Acceptors | 2 (Carbamate C=O, O) | Enhances solubility in protic solvents. |
| Melting Point | 110–115 °C | Indicates stable crystal lattice; requires energy (heat/solvation) to disrupt. |
| Acid Stability | Low | CRITICAL: Unstable in acidic media (TFA, HCl); Boc group deprotection occurs. |
Solubility Landscape
The following table categorizes solvents based on their solvation efficiency for tert-butyl adamantan-1-ylcarbamate. This data is synthesized from standard synthetic protocols (Ritter reactions, Boc-protection workflows) and physicochemical principles.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes & Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Reaction Solvent. The high lipophilicity of the adamantyl group aligns perfectly with DCM. Ideal for synthesis and liquid-liquid extraction. |
| Polar Aprotic | THF, Ethyl Acetate, Dioxane | Good to Excellent | Standard Workup Solvents. THF is excellent for reactions; EtOAc is the standard choice for extraction from aqueous phases. |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Assay Preparation. Dissolves readily for biological screening stocks (typically 10-20 mM). Warning: Hard to remove during purification. |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Recrystallization Media. Solubility increases significantly with heat. Often used in hot recrystallization or as the "solvent" in solvent/anti-solvent pairs. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low / Poor | Anti-Solvent. The polar carbamate moiety reduces solubility in pure alkanes compared to adamantane itself. Used to precipitate the product.[1][2] |
| Aqueous Buffers | Water, PBS, Saline | Insoluble | Precipitation Medium. Adding water to a DMF/DMSO solution will cause immediate precipitation. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch/purity level.
-
Preparation: Weigh 50 mg of tert-butyl adamantan-1-ylcarbamate into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break crystal lattices, but monitor temperature to avoid false positives.
-
Endpoint: Solubility is achieved when the solution is optically clear with no particulates.
-
Calculation:
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization
This method exploits the solubility differential between DCM (solvent) and Hexanes (anti-solvent).
-
Dissolution: Dissolve crude tert-butyl adamantan-1-ylcarbamate in the minimum amount of DCM (approx. 2-3 mL per gram) at room temperature.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise with gentle stirring.
-
Ratio Target: Typically 1:3 to 1:5 (DCM:Hexane).
-
Observation: Cloudiness (turbidity) indicates the onset of crystallization.
-
-
Crystallization: Cool the mixture to 0–4°C for 2 hours.
-
Collection: Filter the white crystalline precipitate via vacuum filtration. Wash with cold Hexanes.
Mechanistic Visualization
The following diagram illustrates the solvation logic and decision-making process for handling this compound.
Caption: Decision matrix for solvent selection based on experimental intent. High lipophilicity drives solubility in halogenated solvents, while polarity allows dissolution in DMSO.
Critical Handling & Stability Notes
-
Acid Sensitivity (The "Boc" Risk):
-
Avoid: Acetic acid, dilute HCl, or TFA during dissolution.
-
Mechanism: The tert-butyl carbamate group is acid-labile. Exposure to strong acids will cleave the Boc group, yielding 1-adamantylamine (free base or salt) and isobutylene/CO₂.
-
Safe pH Range: Keep solutions neutral or slightly basic (pH 7–10).
-
-
Storage of Solutions:
-
DMSO Stocks: Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can cause the lipophilic compound to crash out.
-
DCM/Chloroform: Store sealed at 4°C. Evaporation is the primary risk.
-
-
Safety (SDS Summary):
-
While adamantane derivatives are generally low toxicity, handle as a potential irritant.
-
GHS Classification: Warning (Eye Irrit.[3] 2A, Skin Irrit. 2). Use standard PPE (gloves, goggles, fume hood).
-
References
-
LookChem. tert-Butyl adamantan-1-ylcarbamate Physicochemical Properties & Solubility Data. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 545701: tert-butyl carbamate derivatives. Available at: [Link][4][5]
-
Organic Syntheses. General Procedures for Recrystallization of Boc-Protected Amines. Org. Synth. Coll. Vol. 5. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(1S)-1-phenylethyl]carbamate | C13H19NO2 | CID 8052579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tripotassium phosphate | 22763-03-7 | Benchchem [benchchem.com]
Steric Anchoring & Rotational Dynamics: A Technical Guide to Adamantane Carbamates
Executive Summary
This technical guide addresses the structural and conformational behavior of adamantane-bearing carbamates. Adamantane (
This guide moves beyond standard characterization, detailing the specific protocols for analyzing the rotational energy barriers and preferred rotameric states that define the bioactivity of these molecules.
Part 1: The Structural Paradigm
The "Steric Anchor" Effect
Unlike flexible alkyl chains, the adamantane cage acts as a rigid "steric anchor." When a carbamate group is attached (typically at the 1-position), the rotation around the
-
The Carbamate Resonance: The carbamate nitrogen lone pair delocalizes into the carbonyl, creating a partial double bond (
) with a rotational barrier typically between 12–18 kcal/mol. -
The Conflict: The planar requirement of the carbamate resonance often clashes with the bulk of the adamantane cage. This forces the molecule into distinct E (trans) or Z (cis) rotamers, which often have significantly different biological activities.
Pharmacological Relevance
In Alzheimer’s research, adamantane carbamates (analogs of Rivastigmine) function as pseudo-irreversible inhibitors of AChE. The enzyme's active site gorge is narrow; a "floppy" carbamate may lose entropic stability upon binding. A pre-organized conformer, locked by the adamantane anchor, can minimize the entropic penalty of binding.
Part 2: Computational Modeling (In Silico)
Before synthesis, Density Functional Theory (DFT) must be employed to predict the height of the rotational barrier. If the barrier is too low (<9 kcal/mol), the molecule will exist as a rapid average of conformers. If high (>20 kcal/mol), rotamers can be isolated.
Protocol 1: Rotational Barrier Scanning
Objective: Determine the energy penalty for
-
Software Setup: Gaussian 16 or GAMESS.
-
Functional/Basis Set: Use M06-2X/6-311+G(d,p) .
-
Reasoning: M06-2X captures dispersion forces better than B3LYP, which is critical for modeling the van der Waals interactions between the adamantane cage and the carbamate tail.
-
-
Solvent Model: IEFPCM (Solvent = DMSO or Chloroform).
-
Reasoning: Matches the NMR solvent to be used later.
-
-
Workflow:
-
Step A (Optimization): Optimize the ground state geometry of the trans isomer.
-
Step B (Scan): Perform a relaxed potential energy surface (PES) scan by rotating the
dihedral angle in 10° increments from 0° to 360°. -
Step C (TS Optimization): Locate the maximum energy structure (Transition State) and perform a frequency calculation.
-
Validation: The TS must have exactly one imaginary frequency corresponding to the bond rotation.
-
Visualization: The Computational Workflow
Figure 1: In silico workflow for predicting rotameric stability before synthesis.
Part 3: Spectroscopic Validation (In Vitro)
Once synthesized, Nuclear Magnetic Resonance (NMR) is the primary tool for validation. The adamantane group simplifies the spectrum (high symmetry), making the carbamate signals easier to interpret.
Protocol 2: Variable Temperature (VT) NMR
Objective: Experimentally measure the coalescence temperature (
-
Sample Prep: Dissolve 10-15 mg of the adamantane carbamate in 0.6 mL of DMSO-d6 .
-
Note: Avoid
if hydrogen bonding is critical, as it can induce concentration-dependent shifts. DMSO competes for H-bonds, yielding "monomeric" behavior.
-
-
Low-Temperature Acquisition: Cool the probe to 233 K (-40°C).
-
Observation: You should see distinct signals for E and Z rotamers (split peaks).[1]
-
-
Stepwise Heating: Increase temperature in 10 K increments.
-
Observation: Peaks will broaden and eventually merge into a single sharp peak (coalescence).
-
-
Calculation: Use the Eyring equation derived from
: Where is the peak separation (Hz) at the slow exchange limit (low temp).
Data Interpretation:
| Parameter | Value Range | Structural Implication |
| Barrier ( | < 9 kcal/mol | Rapid rotation; active site fit is "induced fit." |
| Barrier ( | 12-16 kcal/mol | Standard carbamate; distinct rotamers at low temp. |
| Barrier ( | > 19 kcal/mol | Atropisomerism possible; rotamers separable by HPLC. |
Part 4: Solid-State Analysis (X-Ray Crystallography)
While NMR shows dynamic equilibrium, X-ray crystallography reveals the lowest energy packing conformation .
-
Critical Observation: In N-(1-adamantyl) carbamates, the adamantyl cage typically orients itself away from the carbonyl oxygen to minimize dipole-dipole repulsion and steric strain.
-
Packing Forces: Be cautious—crystal packing forces can sometimes trap a higher-energy conformer that allows for better lattice stacking. Always compare the X-ray dihedral angles with the DFT "global minimum" to ensure the crystal structure is relevant to the solution state.
Visualization: Rotameric Equilibrium Pathway
Figure 2: The equilibrium between E and Z rotamers. The adamantane cage often destabilizes the Z-rotamer due to syn-diaxial-like interactions.
References
-
Conformational Analysis by NMR and Molecular Dynamics of Adamantane-Doxorubicin Prodrugs. Bioorganic & Medicinal Chemistry. (2020). [Link]
-
Unusually Low Barrier to Carbamate C-N Rotation. Journal of Organic Chemistry. (2004). [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. (2023). [Link]
-
Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study. International Journal of Molecular Sciences. (2025). [Link]
-
Annulated carbamates are precursors for the ring contraction of the adamantane framework. RSC Advances. (2022). [Link]
Sources
The Lipophilic Bullet: A Technical Guide to Adamantane-Based Therapeutics
Executive Summary
This technical guide analyzes the pharmacological evolution of the adamantane (
Part 1: The Adamantane Scaffold – Chemical Origins
The Diamondoid Cage
Adamantane consists of three fused cyclohexane rings in chair conformation. Its clinical utility stems from three physicochemical pillars:
-
Lipophilicity (logP ~ 4.2): Enhances Blood-Brain Barrier (BBB) penetration.
-
Steric Bulk: Fills hydrophobic pockets in enzymes/receptors (e.g., the M2 channel lumen or DPP-4 S2 subsite).
-
Metabolic Stability: The bridgehead carbons are resistant to rapid oxidation, prolonging half-life.
Synthesis: The Schleyer Rearrangement
While first isolated by Landa in 1933, the commercial viability of adamantane drugs relies on the Schleyer Synthesis (1957) .[2] This protocol utilizes a Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.
Mechanism: The thermodynamic sink effect drives the rearrangement of strained precursors into the stress-free adamantane cage.
Protocol 1: Laboratory Synthesis of Adamantane (Historical Adaptation)
Caution: This reaction involves highly reactive Lewis acids and high temperatures.
-
Precursor Preparation: Hydrogenate dicyclopentadiene (
) using catalyst to yield endo-tetrahydrodicyclopentadiene ( ). -
Rearrangement:
-
Place 10g of endo-tetrahydrodicyclopentadiene in a round-bottom flask.
-
Add anhydrous
(2g) as the Lewis acid catalyst. -
Heat to 150–180°C for 12 hours. The mixture will turn black/viscous.
-
-
Isolation:
-
Cool the mixture and extract with hexane.
-
Wash with cold water to hydrolyze residual aluminum salts.
-
Dry over
and concentrate.
-
-
Purification: Sublimation at reduced pressure yields pure adamantane crystals (mp 268°C).
Part 2: The Antiviral Era (Influenza A)
Mechanism of Action: The M2 Channel Blockade
Amantadine (1-adamantanamine) and Rimantadine act as ion channel blockers.[3][4] Influenza A relies on the M2 proton channel to acidify the viral interior within the endosome, triggering the uncoating of viral RNP (ribonucleoprotein).[4]
-
Interaction: The adamantane cage fits into the hydrophobic lumen of the channel. The amine group mimics the hydronium ion, disrupting the
of the His37 tetrad, which acts as the pH sensor/gate. -
Failure Mode: The S31N mutation (Serine to Asparagine at position 31) widens the pore, preventing the drug from binding effectively. This has rendered adamantanes largely obsolete for current flu strains.
Part 3: Neurological Repurposing (The NMDA Revolution)
Memantine: Uncompetitive Antagonism
Memantine (3,5-dimethyladamantan-1-amine) represents a sophisticated evolution of the scaffold. Unlike high-affinity antagonists (e.g., MK-801) that cause psychotomimetic side effects, Memantine acts as a low-affinity, uncompetitive, open-channel blocker .
-
The "Foot-in-the-Door" Concept: Memantine only enters the NMDA receptor channel when it is open (activated by glutamate).[5]
-
Fast Off-Rate: It blocks the channel during pathological overactivation (excitotoxicity) but leaves quickly enough to allow physiological signaling (memory formation).
Protocol 2: Calcium Flux Assay for NMDA Receptor Activity
Objective: Validate Memantine potency (
-
Cell Culture: Plate HEK-293 cells stably expressing NR1/NR2B subunits in poly-D-lysine coated 96-well black plates (
cells/well). -
Dye Loading:
-
Remove media and wash with HBSS.
-
Incubate with Fluo-4 AM (
) and Pluronic F-127 for 45 mins at 37°C. -
Wash 3x with
-free buffer (Mg blocks NMDA receptors).
-
-
Compound Pre-treatment:
-
Add Memantine (serial dilutions: 0.1
to 100 ) to test wells. -
Incubate for 10 mins.
-
-
Stimulation & Measurement:
-
Inject agonist solution: Glutamate (
) + Glycine ( ) . -
Immediately record fluorescence (Ex: 494nm / Em: 516nm) using a kinetic plate reader (read every 1s for 60s).
-
-
Analysis: Calculate
. Plot dose-response curve to determine .
Part 4: Modern Medicinal Chemistry (Metabolic & Beyond)
Saxagliptin: The Anchor
In Type 2 Diabetes, DPP-4 inhibitors prolong the activity of incretin hormones. Saxagliptin incorporates a 3-hydroxyadamantyl group.[6]
-
Causality: The adamantane group is not just a spacer; it occupies the S2 hydrophobic subsite of the DPP-4 enzyme. This tight fit increases potency (
) and chemical stability compared to linear precursors.
Comparative Data: Key Adamantane Drugs
| Drug | Structure Core | Primary Indication | Molecular Target | Mechanism Type |
| Amantadine | 1-amino-adamantane | Parkinson's / Influenza | NMDA / M2 Channel | Weak Antagonist / Pore Blocker |
| Memantine | 3,5-dimethyl-1-amino-adamantane | Alzheimer's Disease | NMDA Receptor | Uncompetitive, Voltage-dependent Antagonist |
| Saxagliptin | 3-hydroxy-adamantyl-glycine | Type 2 Diabetes | DPP-4 Enzyme | Reversible Covalent Inhibitor (S2 pocket binder) |
| Adapalene | Adamantyl-phenyl-naphthoic acid | Acne Vulgaris | RAR | Agonist (Lipophilic anchor) |
Part 5: Visualization of Pathways
Diagram 1: Mechanism of Action – M2 Blockade vs. NMDA Modulation
This diagram contrasts how adamantane derivatives interact with viral channels versus host neuronal receptors.
Caption: Comparative mechanisms.[3][7] Left: Amantadine physically occludes the viral M2 channel.[8][9] Right: Memantine modulates the NMDA receptor by blocking the pore only during excessive activation, preventing excitotoxicity.
Diagram 2: Timeline of Adamantane Discovery
A chronological flow from petroleum isolation to targeted drug design.
Caption: The evolution of adamantane from a hydrocarbon curiosity to a versatile pharmacophore in modern medicine.
References
-
Landa, S., & Machacek, V. (1933).[2] Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications.
-
Schleyer, P. v. R. (1957).[1][2] A Simple Preparation of Adamantane. Journal of the American Chemical Society.
-
Schnell, J. R., & Chou, J. J. (2008).[3] Structure and mechanism of the M2 proton channel of influenza A virus. Nature.
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery.
-
Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118). Journal of Medicinal Chemistry.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 9. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for Boc protection of 1-aminoadamantane
Detailed Protocol for Boc Protection of 1-Aminoadamantane
Executive Summary
This application note details the protection of 1-aminoadamantane (amantadine) using the tert-butoxycarbonyl (Boc) group. N-Boc-1-aminoadamantane (CAS: 151476-40-3) is a critical intermediate in the synthesis of antiviral agents, DPP-4 inhibitors (e.g., Vildagliptin precursors), and specialized peptide mimetics.
While the reaction follows standard carbamate formation kinetics, the unique steric bulk and high lipophilicity of the adamantyl cage require specific attention to solvent choice and workup procedures to maximize yield and purity. Two protocols are provided:
-
Method A (Standard Organic): Anhydrous conditions using Dichloromethane (DCM) and Triethylamine (TEA).[1] Best for small-to-medium scale and moisture-sensitive substrates.
-
Method B (Biphasic/Green): Aqueous/Organic biphasic system using NaOH.[1] Best for large-scale synthesis and cost efficiency.
Strategic Considerations & Mechanism
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine of 1-aminoadamantane onto the carbonyl carbon of di-tert-butyl dicarbonate (
Key Mechanistic Insight: Unlike linear primary amines, the 1-adamantyl group exerts significant steric hindrance.[1] However, the amine remains sufficiently nucleophilic. The primary challenge is not reactivity, but rather the solubility profile . The starting material (often the hydrochloride salt) is hydrophilic, while the product is extremely lipophilic. This drastic polarity shift drives the purification strategy.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the Boc-protection of 1-aminoadamantane.
Experimental Protocols
Method A: Standard Organic Phase (DCM/TEA)
Recommended for laboratory scale (1g – 10g) where anhydrous conditions are preferred.
Reagents:
-
1-Aminoadamantane Hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 – 1.2 eq) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) (10 mL per gram of amine)
-
Optional: DMAP (0.05 eq) as catalyst (usually not necessary for primary amines but can accelerate reaction).
Protocol:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-aminoadamantane HCl in DCM.
-
Deprotonation: Add TEA dropwise at 0°C (ice bath). The suspension should clear as the free base is liberated and dissolves in DCM. Stir for 15 minutes.
-
Addition: Add a solution of
in a small amount of DCM dropwise over 20 minutes.-
Note: Gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle or bubbler).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Check completion by TLC (Stain: Phosphomolybdic Acid (PMA) or Iodine; Ninhydrin is ineffective for the product).
-
-
Workup:
-
Drying: Dry the organic layer over anhydrous
or , filter, and concentrate in vacuo.
Method B: Biphasic "Green" Protocol (Dioxane/Water/NaOH)
Recommended for larger scale or when avoiding chlorinated solvents is desired.
Reagents:
-
1-Aminoadamantane Hydrochloride (1.0 eq)
- (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq, dissolved in water)
-
Solvent: 1,4-Dioxane : Water (2:1 ratio) or THF : Water.
Protocol:
-
Dissolution: Dissolve 1-aminoadamantane HCl in the water/dioxane mixture.
-
Basification: Add the NaOH solution. The mixture may become slightly cloudy.
-
Addition: Add
(solid or dissolved in minimal dioxane) in one portion at room temperature. -
Reaction: Stir vigorously for 3–6 hours.
-
Observation: The product, being highly lipophilic, may precipitate out or form an oil layer.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the Dioxane/THF.
-
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).
-
Extract the aqueous layer with EtOAc (2x).
-
Combine organic layers and wash with 1M HCl, then Brine.
-
Dry over
, filter, and concentrate.
-
Purification and Characterization
The crude product obtained from either method is typically a white to off-white solid. Due to the high crystallinity of the adamantyl framework, recrystallization is the preferred purification method.
Purification Strategy:
-
Recrystallization: Dissolve crude solid in a minimum amount of hot Hexane (or Hexane/EtOAc 9:1). Allow to cool slowly to room temperature, then to 4°C.
-
Column Chromatography: If impurities persist, use Silica Gel (Eluent: 5% to 10% EtOAc in Hexane).[1]
Analytical Data Table
| Property | Value / Observation | Notes |
| Physical State | White Crystalline Solid | |
| Melting Point | 110 – 115 °C | Distinct from free base (160-190°C) |
| Yield | 85 – 95% | Highly efficient reaction |
| Rf (TLC) | ~0.6 – 0.7 | (20% EtOAc in Hexane) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in Water |
NMR Characterization (Reference Data)
Solvent:
- 4.35 (br s, 1H): Carbamate NH.
- 2.06 (br s, 3H): Adamantyl CH (bridgehead).
-
1.90 – 1.98 (d, 6H): Adamantyl
(adjacent to bridgehead).[1] -
1.60 – 1.68 (m, 6H): Adamantyl
(remote). - 1.44 (s, 9H): Boc tert-butyl group.
Workflow Visualization
Figure 2: Purification workflow logic tree.
Expert Tips & Troubleshooting
-
"Oiling Out": If the product oils out during recrystallization, the solution is likely too concentrated or the solvent mixture is too polar. Add a seed crystal or scratch the glass surface. Re-heating and adding a small amount of ethanol can sometimes help form better crystals upon cooling.
-
TLC Visualization: Do not rely on UV alone, as the Boc group and adamantane have weak UV absorbance.[1] Use Iodine (
) chamber or PMA stain followed by heating.[1] The Boc-amine will appear as a distinct spot. -
Stoichiometry: Avoid large excesses of
(e.g., >1.5 eq). Excess is difficult to remove by extraction and may require chromatography or sublimation to separate from the product. -
Acid Sensitivity: While the Boc group is stable to base, it is acid-labile.[1] Ensure the acid wash step (Step 5 in Method A) is brief and cold to prevent premature deprotection.
References
-
Sigma-Aldrich. 1-(Boc-amino)adamantane Product Specification & Safety Data Sheet. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry conditions).
-
PubChem. Compound Summary: tert-Butyl adamantan-1-ylcarbamate. National Library of Medicine. Link
-
ChemicalBook. Adamantane and Derivatives Characterization Data. Link
-
BOC Sciences. Boc-Protected Amino Groups Protocol.
Sources
Strategic Synthesis of N-(1-Adamantyl)carbamates via Modified Ritter-Type Architectures
Executive Summary
The introduction of the adamantane moiety into pharmaceutical scaffolds is a proven strategy to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.[1] While the classic Ritter reaction is the gold standard for synthesizing N-tert-alkyl amides (e.g., acetamides), the direct formation of N-(1-adamantyl)carbamates requires a mechanistic modification of this protocol.[1]
This guide details the Modified Ritter-Type Carbamoylation , a streamlined protocol that bypasses the hazardous isocyanate intermediates typically required in standard carbamate synthesis.[1] By exploiting the exceptional stability of the 1-adamantyl carbocation, we enable the direct nucleophilic attack of alkyl carbamates (urethanes) or equivalent "masked" isocyanates, offering a safer, one-pot alternative to phosgenation.[1]
Mechanistic Foundation: The "Ritter-Type" Shift
The classic Ritter reaction utilizes a nitrile (
We utilize Acid-Catalyzed Carbamoylation (often termed "Ureidoalkylation"), where an alkyl carbamate (e.g., ethyl carbamate) acts as the nucleophile.[1]
Reaction Pathway Visualization
The following diagram illustrates the divergence between the Classic Ritter (Amide) and the Modified Ritter-Type (Carbamate) pathways.
Figure 1: Mechanistic divergence.[1] The adamantyl cation (Ad+) is the central hub.[1] In the modified protocol (bottom path), the weak nucleophilicity of ethyl carbamate is enhanced by the high electrophilicity of the Ad+ cation.[1]
Experimental Protocols
Protocol A: Direct Acid-Catalyzed Carbamoylation (Recommended)
This method uses commercially available ethyl carbamate (urethane) as the nitrogen source.[1] It is operationally simple and avoids the handling of adamantyl isocyanate.[1]
Reagents:
-
1-Adamantanol (1.0 equiv)[1]
-
Ethyl Carbamate (1.2 - 1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (for higher T)[1]
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) or Trifluoroacetic Acid (TFA).[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-adamantanol (10 mmol, 1.52 g) and ethyl carbamate (12 mmol, 1.07 g) in anhydrous DCM (30 mL).
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add
(12 mmol, 1.5 mL) dropwise via syringe over 5 minutes. -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Quench: Carefully quench the reaction by pouring the mixture into saturated aqueous
(50 mL) at 0°C. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCM (
mL). Combine the organic phases and wash with brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from n-hexane/ethyl acetate or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Yield Expectation: 75–85%
Key Insight: The use of
Protocol B: The Chlorosulfonyl Isocyanate (CSI) Variant
For researchers requiring high-throughput or milder conditions, the reaction of 1-adamantanol with Chlorosulfonyl Isocyanate (CSI) is a powerful "Ritter-adjacent" method.[1] CSI is highly electrophilic and reacts with the alcohol to form a transient intermediate that hydrolyzes to the carbamate.[1]
Reagents:
-
1-Adamantanol (1.0 equiv)[1]
-
Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)[1]
-
Solvent: Benzene or DCM[1]
-
Quench: Water/Sodium Sulfite[1]
Workflow:
-
Dissolve 1-adamantanol in anhydrous DCM at 0°C.
-
Add CSI dropwise (Caution: Highly reactive).[1]
-
Stir for 30 minutes at 0°C.
-
Hydrolysis Step: Add water slowly. The N-chlorosulfonyl carbamate intermediate hydrolyzes to the N-unsubstituted carbamate (
) is not formed here; rather, this route typically yields the primary carbamate ( ) if the alcohol attacks the isocyanate carbon.[1]-
Correction for Target Accuracy: To get the N-adamantyl carbamate (
), one would theoretically need to react Adamantyl Cation with a carbamate anion.[1] Protocol A is superior for the specific structure . Protocol B yields the O-adamantyl carbamate ( ).[1] Stick to Protocol A for the requested "Ritter" connectivity. [1]
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | DCM (RT) or Toluene (Reflux) | DCM stabilizes the carbocation/ion-pair intermediate.[1] Toluene is required if the activation energy barrier is high (e.g., hindered substrates).[1] |
| Stoichiometry | 1.2–1.5 eq. Carbamate | Excess nucleophile drives the equilibrium forward, compensating for the weak nucleophilicity of the amide nitrogen in the carbamate.[1] |
| Moisture Control | Strictly Anhydrous | Water is a competing nucleophile ( |
| Acid Strength | TFA is often too weak to fully ionize 1-adamantanol at acceptable rates without reflux.[1] Boron trifluoride acts as a powerful oxophilic trap.[1] |
Troubleshooting the "Adamantyl Switch"
A common failure mode in adamantane chemistry is the 1,2-hydride shift , leading to substitution at the secondary carbons (2-adamantyl) or fragmentation.[1]
-
Symptom: Multiple spots on TLC; low melting point of product.[1]
-
Solution: Maintain temperature
°C during acid addition. Thermodynamic control favors the tertiary 1-adamantyl cation, but high temperatures can induce skeletal rearrangements.[1]
References
-
Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles.[1] Journal of the American Chemical Society, 70(12), 4045–4048.[1] Link[1]
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[1][2] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.[1] Link
-
Kiyokawa, K., Watanabe, T., Fra, L., Kojima, T., & Minakata, S. (2017).[1][2] Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives.[1][2] The Journal of Organic Chemistry, 82(22), 11711–11720.[1] Link[1]
-
Varga, T. R., Nagy, T., & Kotschy, A. (2019).[1] Synthesis of Carbamates from Alcohols and Isocyanates using a Brønsted Acid Catalyst.[1] Organic & Biomolecular Chemistry, 17, 6400-6406.[1] (Validating the acid-catalyzed carbamate formation mechanism). Link
Sources
Application Note: Adamantane Derivatives in Medicinal Chemistry
Strategies for Lipophilicity Engineering, Receptor Kinetics, and Metabolic Stability
Executive Summary: The "Lipophilic Bullet"
The adamantane moiety (tricyclo[3.3.1.1^{3,7}]decane) is a pharmacophore of unique utility in medicinal chemistry. Often termed the "lipophilic bullet," this diamondoid cage offers a trifecta of properties: high lipophilicity (increasing blood-brain barrier permeability), metabolic stability (resisting oxidative metabolism), and steric bulk (filling hydrophobic pockets in receptors).
This guide moves beyond basic textbook definitions to provide actionable protocols for integrating adamantane scaffolds into drug discovery pipelines. We focus on three critical application areas: NMDA receptor modulation (Neurology) , DPP-4 inhibition (Metabolic Disorders) , and M2 channel blocking (Virology) , providing specific synthesis and screening protocols.
Core Application: Neurology & NMDA Receptor Modulation
Case Study: Memantine (Namenda) Mechanism: Uncompetitive Antagonism & Partial Trapping
Unlike high-affinity antagonists (e.g., MK-801) that permanently block the N-methyl-D-aspartate (NMDA) receptor causing psychotomimetic side effects, Memantine utilizes a "partial trapping" mechanism. It blocks the open channel but dissociates rapidly enough to preserve physiological synaptic transmission while inhibiting prolonged excitotoxic Ca²⁺ influx.
Mechanistic Insight: The Hydrophobic Pocket
The adamantane cage of Memantine binds to a specific hydrophobic region within the channel pore, interacting with residues Ala645 (GluN1) and Ala644 (GluN2B).[1][2] This interaction is purely van der Waals-driven, necessitating the precise spherical shape of the adamantane core.
Protocol A: In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)
Purpose: To determine the binding affinity (
Materials:
-
Rat forebrain membrane homogenates (rich in NMDA receptors).
-
Radioligand: [³H]-MK-801 (Specific Activity: ~30 Ci/mmol).
-
Test Compounds: Adamantane derivatives (dissolved in DMSO).
-
Non-specific binding control: 10 µM (+)MK-801.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
Methodology:
-
Membrane Preparation: Thaw rat forebrain membranes and resuspend in Assay Buffer. Wash twice by centrifugation (48,000 x g, 20 min) to remove endogenous glutamate/glycine.
-
Incubation Setup: In a 96-well plate, combine:
-
20 µL Test Compound (concentration range: 1 nM – 100 µM).
-
20 µL [³H]-MK-801 (Final concentration: 2 nM).
-
20 µL Glutamate (10 µM) and Glycine (10 µM) (Required to open the channel).
-
140 µL Membrane suspension (200 µg protein/well).
-
-
Equilibrium: Incubate at 25°C for 2 hours . Note: Equilibrium takes longer for channel blockers than competitive antagonists.
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Acceptance Criteria:
-
Specific binding should be >85% of total binding.
-
Reference Memantine
should fall within 0.5 – 1.0 µM.
Core Application: Metabolic Disorders (DPP-4 Inhibition)
Case Study: Vildagliptin (Galvus) & Saxagliptin Mechanism: S2 Subsite Occupancy
In Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the adamantane moiety serves as a bulky anchor that fits snugly into the hydrophobic S2 subsite of the enzyme. This interaction anchors the catalytic "warhead" (e.g., cyanopyrrolidine) in the active site, preventing the degradation of GLP-1 and GIP incretin hormones.
Protocol B: Synthesis of 1-Aminoadamantane Scaffold (Ritter Reaction)
Purpose: A robust, scalable method to introduce the amine handle required for coupling to amino acids (as seen in Vildagliptin synthesis).
Chemical Principle: The tertiary carbocation at the adamantane bridgehead is exceptionally stable, allowing facile nucleophilic attack by nitriles.
Step-by-Step Synthesis:
-
Activation: In a round-bottom flask, dissolve 1-Adamantanol (10 mmol, 1.52 g) in Trifluoroacetic acid (TFA) (5 mL).
-
Addition: Add Acetonitrile (12 mmol, 0.63 mL) dropwise. The TFA acts as both solvent and acid catalyst.
-
Reaction: Reflux at 70°C for 4 hours . Monitor by TLC (Hexane:EtOAc 8:2). The alcohol converts to the N-acetyl-1-adamantylamine intermediate.
-
Quench: Pour the mixture into ice water. Extract with Dichloromethane (DCM).
-
Hydrolysis (Critical Step): Evaporate DCM. Resuspend the crude amide in 20% NaOH in Ethylene Glycol. Reflux at 150°C for 12 hours . Note: The amide bond on the bulky adamantane is sterically hindered and requires harsh conditions to cleave.
-
Isolation: Cool, dilute with water, and extract with Diethyl Ether. Dry over MgSO₄.
-
Purification: Recrystallize from hexane. Alternatively, convert to the Hydrochloride salt by bubbling HCl gas through the ether solution for long-term stability.
Yield Expectation: 75-85% overall yield. Characterization: ¹H NMR (CDCl₃): δ 2.05 (br s, 3H), 1.6-1.7 (m, 12H), 1.3 (br s, 2H, NH₂).
Technical Workflow: Lipophilicity Engineering
The addition of an adamantane group typically increases the LogP of a molecule by 2.0 – 3.0 units . This is a powerful tool for converting a water-soluble hit into a BBB-penetrant lead, but it risks metabolic trapping in adipose tissue.
Protocol C: HPLC-Based LogP Determination
Purpose: Rapidly assess lipophilicity without the slow shake-flask method.
-
Column: C18 Reverse-Phase Column (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic Methanol:Water (70:30) + 0.1% Formic Acid.
-
Standards: Inject a mixture of 5 known standards with LogP ranging from 1 to 5 (e.g., Toluene, Naphthalene, Phenanthrene).
-
Calibration: Plot Log(Retention Factor
) vs. Literature LogP.-
(where
is the dead time, measured with Uracil).
-
(where
-
Measurement: Inject the Adamantane derivative. Calculate LogP from the calibration curve.
Visualizations & Data
Mechanism of Action: NMDA Receptor Blockade
The following diagram illustrates the kinetic difference between "Trapping" (Ketamine) and "Partial Trapping" (Memantine).
Caption: Memantine exhibits fast off-rates (Partial Trapping), allowing physiological signals to pass while blocking pathological tonic activation.
Decision Tree: When to Use Adamantane?
Caption: Strategic decision matrix for incorporating adamantane moieties during lead optimization.
Comparative Data: Adamantane Drugs
| Drug | Indication | Target | Adamantane Role | LogP (Approx) |
| Amantadine | Antiviral / Parkinson's | M2 Channel / NMDA | Channel blocker (Steric plug) | 2.4 |
| Memantine | Alzheimer's | NMDA Receptor | Partial trapping antagonist | 3.3 |
| Vildagliptin | Type 2 Diabetes | DPP-4 Enzyme | Hydrophobic anchor (S2 pocket) | 1.3 |
| Rimantadine | Antiviral | M2 Channel | Channel blocker (Higher potency) | 3.0 |
| Tromantadine | Antiviral (Herpes) | Viral Entry | Surface active agent | 2.5 |
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link
-
Lipton, S. A. (2006).[3] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170. Link
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Link
-
Liu, J., et al. (2021). Structural basis of memantine inhibition of NMDA receptors. Nature, 599, 158–162. Link
-
Spilovska, K., et al. (2016).[4] Adamantane substitution in drug design: A review. Current Medicinal Chemistry, 23(29), 3245-3269. Link
Sources
protocols for the synthesis of amantadine hydrochloride
Application Note: Advanced Protocols for the Synthesis of Amantadine Hydrochloride
Executive Summary
Amantadine hydrochloride (1-adamantanamine HCl) remains a critical pharmaceutical agent, utilized primarily as an antiviral against Influenza A and as an antidyskinetic in Parkinson’s disease management.[1][2][3] Its unique tricyclic cage structure renders it lipophilic, yet the introduction of the primary amine group requires overcoming significant steric hindrance and carbocation stability challenges.[1]
This application note details two distinct, high-efficiency protocols for the synthesis of Amantadine HCl. Protocol A outlines the Modified Ritter-Formamide Pathway , a robust, high-yield method optimized for scalability and industrial application.[1][2] Protocol B presents a Urea-Mediated One-Pot Synthesis , a "green chemistry" alternative utilizing phase transfer catalysis to minimize solvent waste and energy consumption.[1][2]
Strategic Analysis & Retrosynthesis
The synthesis of amantadine hinges on the functionalization of the tertiary carbon at the bridgehead position of the adamantane cage.[1]
-
The Challenge: Direct amination is difficult due to the cage's steric bulk.[1]
-
The Solution: Both protocols utilize the stable 1-adamantyl carbocation (generated from 1-bromoadamantane) to trap a nitrogen nucleophile.[1]
Synthesis Workflow Diagram
Caption: Comparative workflow of the Modified Ritter (Route A) and Urea-Mediated (Route B) pathways for Amantadine HCl synthesis.
Protocol A: Modified Ritter-Formamide Route (Recommended)
Target Audience: Process Chemists, Scale-up Facilities.[1][2] Rationale: This method replaces the acetonitrile/sulfuric acid of the classic Ritter reaction with formamide.[1] This modification significantly increases yield (up to 88-93%) and eliminates the need for oleum or high-pressure equipment [1, 3].[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][6] | Role |
| 1-Bromoadamantane | 215.13 | 1.0 | Substrate |
| Formamide | 45.04 | 9.0 | Reagent/Solvent |
| Sulfuric Acid (96%) | 98.08 | 5.5 | Catalyst |
| HCl (aq, ~19%) | 36.46 | Excess | Hydrolysis Agent |
| Water (Ice cold) | 18.02 | - | Quenching |
Step-by-Step Methodology
Phase 1: Formation of N-(1-Adamantyl)formamide
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge: Add 1-Bromoadamantane (1.0 eq) and Formamide (9.0 eq) to the flask.
-
Heating: Warm the mixture to 75°C with moderate stirring.
-
Acid Addition: Dropwise add Sulfuric Acid (5.5 eq) . Caution: Exothermic.[1] Control rate to maintain temp < 85°C.
-
Reaction: Maintain temperature at 85°C for 5.5 hours . Monitor via TLC (MeOH:CHCl3:NH3 = 1:6:1).[1]
-
Quench: Cool the reaction mixture to room temperature (RT). Slowly pour into Ice-Cold Water (5x reaction volume) while stirring vigorously at 0–5°C for 1 hour.
-
Isolation: Filter the precipitated white solid (N-(1-adamantyl)formamide). Wash with cold water until neutral pH.[1]
-
Checkpoint: Intermediate purity can be checked via GC (Target >98%).
-
Phase 2: Hydrolysis to Amantadine HCl
-
Hydrolysis: Transfer the wet intermediate cake back to the flask. Add 19% Aqueous HCl (3.5 eq) .
-
Reflux: Heat the suspension to reflux (~100–105°C) for 1 hour . The solid should dissolve as the amine salt forms.[1]
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry residue ("porridge-like" consistency).
-
Purification: Triturate the residue with Acetone (or Ethyl Acetate) to remove non-polar impurities.[1][2] Filter the white crystalline solid.[1][7]
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Yield: 88–93% overall.[1] Purity: >99% (GC/Titration).
Protocol B: Urea-Mediated One-Pot Synthesis (Green Alternative)
Target Audience: Academic Labs, Green Chemistry applications.[1][2] Rationale: This route utilizes urea as a safe, solid ammonia surrogate and Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst (PTC).[1] It avoids strong mineral acids in the initial step and combines amination and salt formation [2].[1]
Materials Table
| Reagent | Equiv. | Role |
| 1-Bromoadamantane | 1.0 | Substrate |
| Urea | 4.0 | Nitrogen Source |
| TBAI | 0.1 | Phase Transfer Catalyst |
| Methanol | Solvent | Reaction Medium |
| HCl (conc.) | Excess | Acidification |
Step-by-Step Methodology
-
Mixture Preparation: In a round-bottom flask, dissolve 1-Bromoadamantane (10 mmol) , Urea (40 mmol) , and TBAI (1 mmol) in Methanol (20 mL) .
-
Reaction: Heat to Reflux (65°C) for 8–12 hours . The PTC facilitates the nucleophilic attack of urea on the adamantyl carbocation.[1]
-
Workup: Evaporate methanol under reduced pressure.
-
Hydrolysis/Salt Formation: Add 20% HCl to the residue and reflux for 2 hours to cleave the urea adduct.
-
Extraction: Cool to RT. Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted organic materials.[1][2]
-
Basification (Optional for high purity): Basify the aqueous layer with NaOH to pH 12, extract the free amine into DCM, dry over Na2SO4, and precipitate with anhydrous HCl/Ether. Note: For a direct crude salt, simply concentrate the acidic aqueous layer and recrystallize.
Expected Yield: ~81%.
Quality Control & Characterization
Verify the identity and purity of the synthesized Amantadine HCl using the following parameters.
| Test | Specification | Notes |
| Appearance | White crystalline powder | Odorless, bitter taste.[1][2][7] |
| Melting Point | > 360°C (Decomposes) | Distinct from free base (mp 180–192°C) [6, 8].[1][2] |
| Solubility | Soluble in water, ethanol.[1][2][7][8] | Insoluble in ether.[1][2][7][8] |
| IR Spectrum | ~2900 cm⁻¹ (C-H cage)~3000-3400 cm⁻¹ (NH3+ broad) | Characteristic ammonium salt bands [8].[1][2] |
| 1H NMR (D2O) | δ ~1.75 (6H, s)δ ~2.05 (6H, s)δ ~2.25 (3H, s) | Cage protons.[1][2] NH protons exchange with D2O [7].[1][5] |
Expert Insights & Troubleshooting
-
Temperature Control (Protocol A): During the addition of H2SO4, the temperature must be kept between 75°C and 85°C. If it drops below 70°C, the reaction rate stalls; above 90°C, tarry by-products form, darkening the product color.[1][2]
-
Quenching Technique: When quenching the Ritter intermediate, ensure the water is ice-cold (0-5°C) .[1][2] Rapid precipitation ensures fine particle size, trapping fewer impurities than slow crystallization at this stage.[1]
-
Safety Note: 1-Bromoadamantane is an irritant.[1] Sulfuric acid is corrosive.[1] Perform all reactions in a fume hood.
-
Recrystallization: If the final product has a slight yellow tint, recrystallize from a mixture of Isopropanol/Ethanol .[1][2] Activated carbon treatment during the hot filtration step is highly effective for removing color [4].[1]
References
-
Phan, D. P., et al. (2022).[1][2][9] "Simple and Economical Process for Producing Amantadine Hydrochloride."[1][9] ACS Omega, 7(6), 5262–5269.[1][2] Link[1]
-
Maddani, M. R., et al. (2019).[1] "Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride."[1][9] Journal of Chemical Sciences, 131, 1-7.[1][2] Link
-
Tran, V. K., et al. (2017).[1][2] "Microwave Method for the Synthesis of Amantadine Hydrochloride." Chiang Mai Journal of Science, 45(1), 528-535.[1] Link[1]
-
Google Patents. (2011).[1] "Synthesis method for Amantadine Hydrochloride (CN102050744B)." Link
-
PubChem. "Amantadine Hydrochloride Compound Summary."[1][2] National Library of Medicine.[1] Link
-
Sigma-Aldrich. "Product Information: Amantadine Hydrochloride."[1][2] Link
-
HMDB. "Amantadine 1H NMR Spectrum."[1][2][10] Human Metabolome Database.[1][2] Link[1]
-
DrugFuture. "USP Monographs: Amantadine Hydrochloride." Link
Sources
- 1. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. drugfuture.com [drugfuture.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Amantadine Hydrochloride - LKT Labs [lktlabs.com]
- 9. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
use of adamantane carbamates in the development of anti-inflammatory agents
Executive Summary
This guide details the rational design, synthesis, and biological validation of adamantane carbamates as potent anti-inflammatory agents. While the adamantane cage is a well-known pharmacophore for improving lipophilicity and blood-brain barrier (BBB) penetration, its coupling with a carbamate linker creates a "privileged structure" that mimics the transition states of key inflammatory enzymes, specifically Soluble Epoxide Hydrolase (sEH) and 11
This note provides a validated workflow for synthesizing these scaffolds and testing their efficacy in suppressing pro-inflammatory mediators (EET hydrolysis and Nitric Oxide production).
Rational Design & Mechanism
The "Adamantane Anchor" Effect
The adamantane moiety (tricyclo[3.3.1.1
-
Hydrophobic Pocket Occupancy: It fills large hydrophobic pockets in targets like sEH and the P2X7 receptor, displacing water and increasing binding affinity (entropy-driven binding).
-
Metabolic Shielding: It protects the adjacent pharmacophore from rapid metabolic degradation.
The Carbamate Advantage
Unlike amides (which can be rigid) or esters (which are liable to rapid hydrolysis), carbamates (
-
Hydrogen Bonding: The carbonyl oxygen and amide nitrogen act as H-bond acceptors and donors, respectively, crucial for orienting the molecule in the active site (e.g., interacting with Tyr381/Tyr465 in sEH).
-
Transition State Mimicry: In sEH inhibition, the carbamate mimics the high-energy intermediate of epoxide ring opening.
Pathway Visualization
The following diagram illustrates the anti-inflammatory mechanism of sEH inhibition by adamantane carbamates.
Caption: Mechanism of sEH inhibition. Adamantane carbamates block the conversion of beneficial EETs to inactive DHETs, preserving anti-inflammatory signaling.
Chemical Synthesis Protocol
Objective: Synthesize N-(1-adamantyl)-O-alkyl carbamate via the isocyanate route. This method is preferred over the chloroformate route for higher yields and cleaner workups when using adamantyl precursors.
Materials
-
1-Adamantyl isocyanate (98% purity)
-
Target Alcohol (R-OH) (e.g., substituted piperidine-ethanol or simple alkyl alcohol)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Reactant Dissolution: Dissolve 1.0 equivalent of the Target Alcohol in anhydrous THF (5 mL per mmol).
-
Activation: Add 0.1 equivalents of TEA (or 1 drop of DBTDL). Stir at room temperature for 10 minutes.
-
Addition: Add 1.0 equivalent of 1-Adamantyl isocyanate dropwise.
-
Critical Step: If the reaction is exothermic, cool the flask in an ice bath during addition to prevent side reactions.
-
-
Reflux: Heat the mixture to 60°C (reflux) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The isocyanate spot should disappear.
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in DCM and wash with 1M HCl (to remove unreacted amines/catalyst), followed by saturated
and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography on silica gel.
Caption: Synthesis workflow for Adamantane Carbamates via the isocyanate route.
Biological Assay Protocols
Assay A: Soluble Epoxide Hydrolase (sEH) Inhibition
This assay validates the compound's ability to block the hydrolysis of fluorogenic substrates.
-
Reagents: Recombinant human sEH, PHOME (fluorogenic substrate), BSA.
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
Protocol:
-
Dilution: Prepare serial dilutions of the Adamantane Carbamate (1 nM to 10
M) in DMSO. Final DMSO concentration in assay must be <1%. -
Incubation: Mix 20
L of enzyme solution (approx 1 nM final) with 20 L of inhibitor. Incubate at 30°C for 5 minutes. -
Reaction Start: Add 160
L of PHOME substrate (50 M final). -
Measurement: Monitor fluorescence immediately (Ex: 330 nm, Em: 465 nm) for 10–30 minutes in kinetic mode.
-
Analysis: Calculate the slope of the linear region. Determine IC50 by plotting % Inhibition vs. Log[Concentration].
Assay B: Cellular Anti-Inflammatory Screen (RAW 264.7)
This assay measures the suppression of Nitric Oxide (NO), a downstream marker of inflammation.
-
Cell Line: RAW 264.7 (Murine macrophages).
-
Stimulant: Lipopolysaccharide (LPS).[1]
-
Detection: Griess Reagent (measures Nitrite, stable NO metabolite).
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Pre-treat cells with the Adamantane Carbamate (0.1–10
M) for 1 hour.-
Control: Use Dexamethasone (1
M) as a positive control.
-
-
Stimulation: Add LPS (1
g/mL) and incubate for 24 hours. -
Harvest: Transfer 100
L of supernatant to a fresh plate. -
Detection: Add 100
L Griess Reagent. Incubate 10 mins at RT (dark). -
Read: Measure Absorbance at 540 nm.
Data Analysis & Interpretation
When analyzing results, organize data to compare potency (IC50) against lipophilicity (cLogP).
| Compound ID | R-Group | cLogP | sEH IC50 (nM) | NO Inhibition (%) @ 10 |
| Ref (AUDA) | Adamantyl-Urea | 5.2 | 3.0 | 95% |
| AC-01 | Methyl | 3.8 | 150 | 40% |
| AC-02 | Cyclohexyl | 4.9 | 12 | 88% |
| AC-03 | Piperidinyl | 4.1 | 45 | 75% |
Interpretation:
-
AC-02 shows that increasing the hydrophobicity of the R-group (Cyclohexyl) complements the Adamantane anchor, likely improving fit in the sEH catalytic tunnel.
-
AC-03 introduces a basic nitrogen, potentially improving solubility while maintaining high potency.
References
-
Morisseau, C., et al. (1999).[2] "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[2][3] Proceedings of the National Academy of Sciences, 96(16), 8849–8854.[2] [2]
-
Kodani, S. D., & Hammock, B. D. (2015). "The 2014 Soluble Epoxide Hydrolase Inhibitor Scrapbook." Journal of Medicinal Chemistry. (Review of sEH inhibitors including adamantane derivatives).
-
Burmistrov, V., et al. (2022). "Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety." International Journal of Molecular Sciences, 23(18), 10657.
-
Scott, K. R., et al. (2003). "Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function." British Journal of Pharmacology. (Discusses adamantane amides/carbamates in inflammation).
-
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: N-Boc-1-adamantylamine Purification
Ticket ID: #ADAM-BOC-001
Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Purification, Detection, and Stability of N-Boc-1-adamantylamine
Introduction: The "Ghost" Molecule
You are likely here because you have synthesized N-Boc-1-adamantylamine and are facing one of two problems: you cannot see it on your detector, or you cannot separate it from the excess Boc anhydride (
This compound presents a unique "perfect storm" of purification challenges:
-
UV Invisibility: The adamantane cage is aliphatic, and the Boc group has negligible UV absorption above 210 nm.
-
Extreme Lipophilicity: The greasy adamantyl cage makes the compound stick to C18 columns and co-elute with non-polar impurities like
on silica. -
Sublimation Risk: Like many adamantane derivatives, it can sublime under high vacuum, leading to yield loss.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: Detection Troubleshooting (Why is my chromatogram flat?)
User Question: "I injected my crude mixture into the HPLC/Flash system, but the UV trace is flat. Did the reaction fail?"
Technical Diagnosis:
Likely not. N-Boc-1-adamantylamine lacks a chromophore (conjugated
Solution: Orthogonal Detection Methods
Do not rely on UV. Use the following detection hierarchy:
| Method | Suitability | Notes |
| PMA Stain (Phosphomolybdic Acid) | High | The "Gold Standard" for adamantanes. Dips turn dark blue/green upon heating. |
| Iodine Chamber | Medium | Reversible stain. Good for quick checks but less specific than PMA. |
| Ninhydrin | Low | Do not use. Ninhydrin detects free amines. It will not stain Boc-protected amines unless heated vigorously to induce deprotection on the plate. |
| ELSD / CAD | High | Essential for automated Flash/HPLC. Detects mass, not light absorption. |
Workflow: The Detection Decision Tree
Figure 1: Decision logic for detecting non-chromophoric adamantane derivatives.
Module 2: Removing Excess Boc Anhydride (The Co-elution Problem)
User Question: "My product spot overlaps with the
Technical Diagnosis:
Both N-Boc-1-adamantylamine and
Protocol: The "Scavenger" Workup
Instead of trying to separate the impurity, convert the impurity into something easily washable.
-
Identify Excess: If you used 1.1 to 1.5 equivalents of
, you have unreacted reagent. -
Add Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to starting
) to the reaction mixture. -
Stir: Let stir for 15–30 minutes at room temperature.
-
Acid Wash (Critical Step):
-
Dilute the organic layer with Ethyl Acetate or DCM.
-
Wash with dilute citric acid (5% aq) or 0.5 M HCl .
-
Result: The DMAPA-Boc byproduct is basic and polar; it will protonate and move into the aqueous layer. The N-Boc-1-adamantylamine (neutral/lipophilic) remains in the organic layer.
-
Warning: Do not use strong acid (conc. HCl) or prolonged exposure, as you risk deprotecting your product.
Module 3: Crystallization (The Scalable Alternative)
User Question: "I want to avoid column chromatography entirely. Can I crystallize it?"
Technical Diagnosis: Yes. Chromatography is inefficient for adamantanes due to their "greasiness" and poor retention modulation. Crystallization takes advantage of the compound's high solubility in organics and insolubility in water.
Recommended Crystallization System
Solvent System: Methanol / Water (Precipitation method)
| Step | Action | Observation |
| 1. Dissolution | Dissolve crude solid in minimal warm Methanol (MeOH) (approx. 40-50°C). | Solution should be clear. If yellow, treat with activated charcoal and filter. |
| 2. Precipitation | Slowly add Water dropwise with stirring until persistent turbidity appears. | The hydrophobic adamantyl group hates water; the product will start to crash out. |
| 3. Cooling | Cool slowly to Room Temp, then to 4°C (Fridge). | White needles or amorphous white powder should form. |
| 4. Filtration | Filter and wash with cold 1:1 MeOH/Water. | Dry under vacuum at <40°C (Watch for sublimation!). |
Alternative System: Hexane (Cold). Dissolve in minimal warm hexane, then freeze at -20°C. Impurities often stay in the mother liquor.
Module 4: Stability & Storage FAQs
Q: Why is my product turning yellow?
-
A: Pure N-Boc-1-adamantylamine is white.[4][5] Yellowing indicates oxidation, often from trace nitro-adamantane precursors (if synthesized via nitration routes) or phenols. Recrystallize with charcoal treatment.
Q: Can I dry it on a high-vacuum pump overnight?
-
A: Proceed with caution. While the Boc group adds weight (MW ~251 g/mol ), the adamantane cage promotes sublimation. Dry at ambient temperature or mild vacuum (water aspirator) rather than high vacuum (<0.1 mmHg) for extended periods.
Q: Is the Boc group stable on Silica Gel?
-
A: Generally, yes. However, silica is slightly acidic. If your column run is long (>1 hour) or the silica is "active," you may see isobutylene gas formation (bubbles).
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites before loading your sample.
-
Process Workflow Summary
Figure 2: Optimized purification workflow minimizing chromatographic difficulty.
References
-
Sigma-Aldrich. 1-(Boc-amino)adamantane Product Analysis & Properties.Link
-
Basel, Y., & Hassner, A. (2001).[6] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].[6] Synthesis.[1][6][7][8] (Describes the scavenging logic for Boc anhydride). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 120288, 1-Adamantanamine hydrochloride. (Solubility and general adamantane properties).[8][9] Link
-
University of Rochester. TLC Stains: Phosphomolybdic Acid (PMA). (Validation of PMA for lipophilic/non-UV active compounds). Link
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Adamantylamine 97 768-94-5 [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of tert-Butyl Adamantan-1-ylcarbamate
Case ID: ADM-BOC-DEPROT-001 Status: Active Guide Department: Process Chemistry & Optimization Subject: Troubleshooting side reactions, solubility issues, and cation scavenging during the deprotection of adamantyl-amines.
Executive Summary & Mechanistic Insight[1][2]
The Challenge: Removing the Boc group from tert-butyl adamantan-1-ylcarbamate is deceptively simple. While standard protocols (TFA/DCM) work for most amines, the adamantyl group introduces two specific complications:
-
Extreme Lipophilicity: The adamantane cage renders the starting material highly non-polar, while the product (ammonium salt) is highly polar. This solubility mismatch often leads to premature precipitation and incomplete deprotection.
-
Cation Competition: Both the tert-butyl group (from Boc) and the 1-adamantyl group are precursors to stable tertiary carbocations. While the Boc group is designed to fragment first, harsh conditions can destabilize the adamantyl-nitrogen bond, leading to skeletal degradation.
The Reaction Pathway (Visualized)[3][4][5]
The following diagram illustrates the "Happy Path" (successful deprotection) versus the critical failure modes (cation trapping and re-alkylation).
Figure 1: Mechanistic pathway highlighting the critical divergence between successful scavenging (Green path) and the parasitic re-alkylation of the product (Red dashed path).
Troubleshooting Guide (FAQ)
Issue 1: "The Reaction Stalls at 50% Conversion"
Symptoms: TLC or LCMS shows significant starting material remaining despite prolonged reaction time. White solids are visible on the flask walls. Root Cause: Solubility Mismatch (The "Cage Effect"). The adamantyl carbamate is soluble in DCM but insoluble in pure TFA. As the reaction proceeds, the highly polar ammonium trifluoroacetate salt forms. In standard 1:1 TFA/DCM mixtures, this salt often precipitates, encapsulating unreacted starting material in a crystalline matrix where the acid cannot penetrate effectively. Solution:
-
Increase DCM Ratio: Shift from 1:1 to 4:1 (DCM:TFA) . The higher DCM content keeps the lipophilic starting material in solution longer.
-
Add a Co-Solvent: If precipitation persists, add 5-10% Hexafluoroisopropanol (HFIP) . It is excellent for solubilizing peptide-like aggregates and stabilizing carbocations, promoting smooth deprotection.
Issue 2: "I see a Ghost Peak (M+56) in LCMS"
Symptoms: The desired product mass (
-
Mandatory Scavenger: You must use a scavenger. Triethylsilane (TES) is the gold standard here. It donates a hydride to the
cation, turning it into isobutane (gas), which bubbles away. -
Avoid Anisole: While anisole is a common scavenger, the bulky adamantane group can sterically hinder the approach, making the "slimmer" TES molecule kinetically superior.
Issue 3: "My Yield is Low and I smell Isobutylene"
Symptoms: Low recovery of mass after workup. Root Cause: Volatility of the Free Base. 1-Adamantylamine is relatively bulky, but it can sublime or co-evaporate if dried under high vacuum for too long, especially if not fully converted to a salt. Solution:
-
Salt Formation: Isolate the product as the HCl or TFA salt if possible.
-
Controlled Drying: Do not leave the free base on high vacuum (< 1 mbar) overnight.
Optimized Protocol: The "Silane Sweep" Method
This protocol is designed specifically for bulky, lipophilic amines like adamantane to prevent precipitation and re-alkylation.
Reagents:
-
Substrate: tert-Butyl adamantan-1-ylcarbamate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (Grade: HPLC)[1]
-
Acid: Trifluoroacetic acid (TFA)[1]
-
Scavenger: Triethylsilane (TES)
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in DCM (
M concentration). Crucial: Ensure it is fully dissolved before adding acid. -
Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv) .
-
Why? You want the scavenger present before the cation is generated.
-
-
Acid Addition: Add TFA dropwise to achieve a final ratio of 4:1 (DCM:TFA) .
-
Note: Do not use neat TFA. The high dilution prevents the "salt encapsulation" issue described in Issue #1.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitor: Check by TLC (stain with Ninhydrin; the free amine will turn purple/brown, starting material is UV active but stain negative).
-
-
Quench & Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM, excess TFA, and excess TES.
-
The "Ether Crash": Redissolve the oily residue in a minimum amount of MeOH or DCM (1-2 mL), then add cold Diethyl Ether (20 mL) with vigorous stirring.
-
The Adamantyl ammonium trifluoroacetate salt should precipitate as a white solid.
-
Filter and wash with cold ether.
-
Data Summary Table:
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Recommended) |
| Solvent System | Neat TFA or 1:1 DCM:TFA | 4:1 DCM:TFA |
| Scavenger | None or Water | Triethylsilane (2-5 equiv) |
| Concentration | High (>0.5 M) | Dilute (0.1 M) |
| Major Risk | Precipitation / N-alkylation | None (Homogeneous reaction) |
| Yield Expectation | 60-75% (Variable) | >95% (Consistent) |
Critical Warning: The Stability of the Adamantyl Cation
While the protocol above focuses on the tert-butyl cation, researchers must be aware of the Adamantyl Cation (
-
The Risk: Both the tert-butyl cation and the 1-adamantyl cation are stable tertiary carbocations.[2]
-
The Trigger: If you use strong Lewis acids (e.g.,
) or harsh Brønsted acids (e.g., , refluxing ) instead of TFA, you risk cleaving the Adamantyl-Nitrogen bond via an mechanism. -
The Result: This generates 1-adamantanol (upon aqueous workup) or alkylated impurities, destroying the amine functionality.
-
Rule of Thumb: Never heat the reaction above 40°C. Stick to TFA or HCl/Dioxane.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on Boc chemistry and stability).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper establishing the need for scavengers like silanes/anisole).
-
Olah, G. A., et al. (1990). The Adamantyl Cation. Chemical Reviews, 90(8), 1227–1261. (Comprehensive review on the stability of the adamantyl cation, explaining the risk of skeletal cleavage).
-
Pearson, D. A., et al. (1989). Triethylsilane as a scavenger in acidic deprotection of t-butyl esters and carbamates. The Journal of Organic Chemistry, 54(21), 5178–5179. (Establishes the "Silane Sweep" efficiency).
Sources
avoiding the formation of tert-butylated byproducts
Welcome to the Advanced Synthesis Technical Support Center.
Topic: Mitigation of tert-Butylated Byproducts in Peptide and Organic Synthesis. Support Level: Tier 3 (Senior Scientist / Method Development)
Overview: The "Mass + 56" Problem
If you are reading this, you likely have a mass spectrum showing a recurring +56 Da adduct on your target molecule. This is the signature of tert-butylation—a notorious side reaction where tert-butyl cations (
This guide moves beyond basic "add water" advice. We will engineer a scavenging system based on the specific nucleophilicity of your sequence.
Module 1: Mechanism & Root Cause Analysis
To defeat the byproduct, you must understand the competition kinetics. The cleavage reaction is an
The Critical Fork: Once the cation is born, it has a half-life. It will react. The game is to provide a "sacrificial lamb" (scavenger) that is more nucleophilic than your peptide's side chains.
Visualizing the Pathway:
Caption: The kinetic competition between the desired scavenging (Green path) and the unwanted alkylation of the peptide (Red path).
Module 2: Troubleshooting Guide (Scenario-Based)
Q1: I see distinct +56 peaks on my Tryptophan-containing peptide. Is water enough?
A: No. Water is a poor scavenger for hydrophobic cations like
-
The Science: The Indole ring of Trp is extremely electron-rich.
performs an electrophilic aromatic substitution on the ring. -
The Fix: You need a "soft" nucleophile.
-
Add: 1,2-Ethanedithiol (EDT) or 2,2'-(Ethylenedioxy)diethanethiol (DODT).
-
Why: Thiols act as "soft" bases that prefer the "soft" acid character of the carbocation better than water (HSAB theory).
-
Protocol Adjustment: Switch to Reagent K (see Module 3).
-
Q2: My Cysteine peptide has re-attached to the resin or formed an S-t-Bu adduct. A: This is a reversibility issue.
-
The Science: The S-t-Bu bond is acid-labile but can reform in equilibrium. If the concentration of cations is high near the resin surface, they will re-alkylate the free thiol.
-
The Fix: Use Triisopropylsilane (TIPS).[1]
-
Why: TIPS acts via a hydride transfer mechanism, permanently quenching the cation into isobutane (gas), which bubbles out of the solution. This makes the reaction irreversible [3].
Q3: I am synthesizing a sequence with multiple Methionines and seeing +56 or oxidation. A: Methionine is a "cation magnet" and easily oxidizes.
-
Why: Thioanisole serves a dual purpose: it scavenges cations via ring alkylation and accelerates the reduction of any Met-sulfoxide back to Met via an
mechanism [4].
Module 3: Optimized Protocols
Table 1: Scavenger Efficiency Matrix
| Scavenger | Type | Target Species | Best For Residues | Smell |
| Water | Hard Nucleophile | t-Bu (weakly) | Gly, Ala, Leu (Simple) | None |
| TIPS | Hydride Donor | Trityl, t-Bu | Cys, Arg(Pbf) | Mild |
| EDT / DODT | Soft Nucleophile | t-Bu, Pbf | Trp, Met, Cys | High |
| Thioanisole | Soft Nucleophile | t-Bu, Met-Ox | Met, Trp | High |
| Phenol | Aromatic Trap | t-Bu, Pmc | Tyr, Trp | Mild |
Protocol A: The "Gold Standard" (Reagent K)
Use this for peptides containing Trp, Cys, Met, or Tyr.
-
Preparation: In a fume hood, mix the following (Total 10 mL):
-
TFA: 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Water: 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
EDT (or DODT): 0.25 mL (2.5%)
-
-
Chilling (Critical): Pre-cool the cocktail to 0°C.
-
Reasoning: Low temperature slows the
cation generation, keeping the concentration low enough for scavengers to win the competition [1].
-
-
Addition: Add the cold cocktail to the resin.
-
Incubation: Allow to warm to Room Temp (RT) over 2-3 hours.
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.
Protocol B: The "Odorless" Alternative (Reagent B)
Use for sequences WITHOUT Met or Cys, or if smell is a safety constraint.
-
Preparation:
-
Note: TIPS is excellent for preventing re-attachment of Trityl groups but less aggressive than EDT for Trp protection.
Module 4: Workflow Visualization
Caption: Optimized cleavage workflow emphasizing temperature control.
Module 5: FAQ
Q: Can I just extend the reaction time to remove the +56 adduct? A: NO. The +56 adduct (tert-butylation) is a stable covalent bond (C-C or C-S). It is not a protecting group that "needs more time."[8] In fact, longer reaction times often increase the byproduct formation because the scavengers get consumed, leaving the peptide exposed to the remaining cations.
Q: Why do I see tert-butylation on Tyrosine? A: This is an ortho-alkylation of the phenol ring. While less common than Trp alkylation, it happens if the scavenger volume is too low. Ensure Phenol is present in your cocktail; it acts as a "decoy" Tyrosine [5].
Q: Is DTT a valid substitute for EDT? A: DTT (Dithiothreitol) is a solid and can be used, but EDT (liquid) penetrates the resin beads better. If using DTT, ensure it is fully dissolved in the TFA before adding to the resin.
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[8] International Journal of Peptide and Protein Research, vol. 12, no.[1][8] 5, 1978, pp. 258-268.[8] Link
-
King, D. S., Fields, C. G., & Fields, G. B. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[4][9] International Journal of Peptide and Protein Research, vol. 36, no. 3, 1990, pp. 255-266. Link
-
Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." The Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882-3893. Link
-
Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, vol. 2, 2007, pp. 3247–3256. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. Link
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in the synthesis of adamantane derivatives
Technical Support Center: Adamantane Chemistry & Scaffold Synthesis
Introduction
Welcome to the Adamantane Technical Support Center. If you are experiencing low yields with diamondoid scaffolds, you are likely battling one of three adversaries: thermodynamic equilibrium failures , non-selective C-H activation , or the "ghost loss" of sublimation .
Adamantane (
Module 1: The Core Skeleton (Schleyer Rearrangement)
Context: You are synthesizing adamantane from endo-tetrahydrodicyclopentadiene (endo-TCD) using the Schleyer method (
Diagnostic Q&A
Q: My reaction mixture turns into a solid black "sludge" that traps my product. How do I prevent this? A: The "sludge" is a complex of polymeric byproducts and deactivated catalyst. This is often caused by local overheating or catalyst poisoning .
-
The Fix: Do not add all
at once. Use a split-addition protocol . Initiate with 25% of the catalyst load. Once the exothermic rearrangement begins (monitored by reflux), slowly add the remaining catalyst. -
Pro Tip: Use
gas or an alkyl chloride initiator (like t-butyl chloride) to maintain the active superacid species . Without a proton source, is ineffective for the isomerization.
Q: I am losing catalyst to sublimation before the reaction finishes.
A:
-
The Fix: Use a wide-bore condenser to prevent clogging, but more importantly, frequently push the sublimed catalyst back down into the melt using a glass rod (if open system) or design a closed reactor with internal agitation.
Workflow Visualization: The Rearrangement Equilibrium
Figure 1: The thermodynamic landscape of adamantane synthesis. Note that prolonged heating can degrade even the stable adamantane product into tar.
Module 2: Functionalization (Halogenation)
Context: You are trying to make 1-bromoadamantane but getting mixtures of 1,3-dibromo or unreacted starting material.
Diagnostic Q&A
Q: I cannot control the selectivity between mono- and di-bromination. A: Selectivity in adamantane is purely a function of stoichiometry and mechanism (Ionic vs. Radical) .
-
Ionic Pathway (Lewis Acid): Favors rapid polysubstitution. If you use
, you will drive the reaction toward 1,3-dibromoadamantane or 1,3,5,7-tetrabromoadamantane. -
Radical Pathway (Neat
): Favors thermodynamic control. -
The Protocol: For high-yield 1-bromoadamantane , reflux neat bromine without Lewis acid catalysts. The reaction is self-initiating.
-
Stoichiometry: Use a 10:1 excess of
. The excess acts as the solvent. -
Temperature: 60°C for 4 hours.
-
Q: My yield is low because the product hydrolyzes during workup.
A: 1-haloadamantanes are tertiary halides and are susceptible to
-
The Fix: Quench with anhydrous reagents where possible, or use ice-cold sodium metabisulfite (
) for the bromine quench. Do not heat the aqueous layer during extraction.
Data: Selectivity Control
| Target Product | Reagents | Catalyst | Temp | Typical Yield |
| 1-Bromoadamantane | Neat | None | Reflux | 90-95% |
| 1-Bromoadamantane | NBS | AIBN (Radical) | 80°C | 60-70% |
| 1,3-Dibromoadamantane | Neat | Reflux | 85% | |
| 1-Chloroadamantane | Pyridine | Reflux | 80% |
Module 3: Carbon-Carbon Bond Formation (Koch-Haaf)
Context: Synthesis of 1-adamantanecarboxylic acid via carboxylation.[1]
Diagnostic Q&A
Q: I am getting low conversion (<40%) despite using strong acid.
A: This is a solubility and mass transfer issue . Adamantane is insoluble in concentrated
-
The Fix: Use the High Dilution Technique with a co-solvent. Dissolve the adamantane precursor (usually 1-adamantanol or 1-bromoadamantane) in
(or a modern equivalent like if temperature permits) and add this slowly to the /Formic acid mixture. -
Critical Parameter: The
must be 96-98%. If it drops below 90% (due to water generation from formic acid dehydration), the carbocation will quench with water instead of CO.
Q: I am seeing significant amounts of pivalic acid impurities. A: You are likely using t-butanol as a carbocation generator. In the Koch-Haaf reaction, t-butanol competes for CO, forming pivalic acid.[1]
-
The Fix: Switch to 1-adamantanol or 1-bromoadamantane as the precursor. If you must use a cation generator, ensure the adamantane substrate is in high concentration relative to the generator.
Figure 2: The Koch-Haaf Carboxylation mechanism. Maintaining acid strength is critical to prevent the cation from reverting to the alcohol.
Module 4: The Hidden Yield Killer (Purification)
Context: The reaction worked, TLC looks good, but after rotary evaporation, the flask is empty.
Diagnostic Q&A
Q: Where did my product go? A: Adamantane derivatives are highly sublimable solids. 1-bromoadamantane and adamantane itself will sublime rapidly under high vacuum, especially if the water bath is warm.
-
The Fix (Process):
-
Avoid High Vacuum: Use a water aspirator (~20 mmHg) rather than an oil pump for solvent removal.
-
No Heat: Do not heat the water bath above 30°C during evaporation.
-
Ice Trap: Place a cold trap between your rotovap and the pump. If you find white crystals in the trap, that's your product.
-
Q: How do I purify without distillation? A: Recrystallization is superior for adamantane derivatives.
-
Solvent System: Aqueous methanol or ethanol is the gold standard.
-
Protocol: Dissolve crude material in hot ethanol. Add water dropwise until turbidity persists. Re-heat to clear, then cool slowly to 4°C.
-
References
-
Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. Link
-
Koch, H., & Haaf, W. (1958). "Die Synthese von Carbonsäuren aus Alkoholen (bzw.[2] Olefinen) und Kohlenmonoxyd."[2][3] Justus Liebigs Annalen der Chemie, 618(1), 251-266. Link
-
Stetter, H., et al. (1959). "Über Verbindungen mit Urotropin-Struktur, XII. Monofunktionelle Adamantan-Derivate." Chemische Berichte, 92(7), 1629-1635. Link
-
Schreiner, P. R., et al. (2020). "C–H Functionalization of Diamondoids." Nature, 577, 656–659. Link
-
Organic Syntheses. (1962). "1-Bromoadamantane."[4][5][6] Org.[2][7][8][9] Synth. 1962, 42, 8. Link
Sources
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of Amantadine Synthesis
[1]
Welcome to the Process Chemistry Support Hub. Subject: Troubleshooting & Optimization of 1-Adamantylamine (Amantadine) Synthesis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.[1]
Executive Summary & Process Logic
The synthesis of Amantadine (1-aminoadamantane) from Adamantane is a classic exercise in carbocation chemistry, typically proceeding via the Ritter Reaction . While the laboratory-scale synthesis is well-documented (Organic Syntheses, Coll.[1] Vol. 5), scaling this process introduces significant thermodynamic and mass-transfer challenges.[1]
The standard industrial route involves three phases:
-
Bromination: Adamantane
1-Bromoadamantane.[1][2][3][4] -
Ritter Reaction: 1-Bromoadamantane + Acetonitrile
N-(1-Adamantyl)acetamide.[1][4] -
Hydrolysis: N-(1-Adamantyl)acetamide
1-Adamantylamine HCl.[1]
Critical Criticality: The adamantyl cage is lipophilic and prone to sublimation, while the intermediates are often polar solids. This creates biphasic systems where stirring efficiency and temperature control are the primary determinants of yield.
Process Visualization
Workflow & Critical Control Points (CCP)
Figure 1: Critical Control Points in the Amantadine Synthesis Workflow. Note the thermal risks in Step 2 and kinetic barriers in Step 3.
Troubleshooting Module: The Ritter Reaction
Context: This step converts 1-bromoadamantane to the acetamide intermediate using acetonitrile and sulfuric acid.[5]
Issue 1: "My reaction mixture turned into a solid, un-stirrable block."
Diagnosis: Solvent-to-Solute Ratio mismatch. Mechanism: The N-1-adamantylacetamide intermediate is poorly soluble in cold acetonitrile/sulfuric acid mixtures.[1] Upon formation, it crystallizes rapidly.[1] Corrective Action:
-
Increase Acetonitrile Volume: Ensure a minimum ratio of 10 mL Acetonitrile per 1 g of 1-Bromoadamantane.
-
Temperature Management: Do not cool below 20°C during the reaction hold time. The intermediate is more soluble at ambient temperature.
-
Mechanical Agitation: Magnetic stirring is insufficient for scales >50g.[1] Use an overhead stirrer with a high-torque impeller (e.g., anchor or helical ribbon) to manage the slurry.[1]
Issue 2: "I am seeing a large exotherm upon adding sulfuric acid."
Diagnosis: Uncontrolled heat of mixing and protonation.
Mechanism: The mixing of concentrated
-
Dosing Strategy: Do not add
in one shot. Use a dropping funnel or peristaltic pump.[1] -
Rate: Add acid at a rate such that the internal temperature does not exceed 50°C .
-
Cooling: Use an external ice/water bath, but only apply it if the temperature spikes. Over-cooling (<0°C) will stall the reaction kinetics.[1]
Issue 3: "Low yield; recovering starting material (1-Bromoadamantane)."
Diagnosis: Water contamination ("Wet" Ritter).[1] Mechanism: The Ritter reaction requires anhydrous conditions. Water competes with acetonitrile as a nucleophile.[1] If water attacks the adamantyl cation, it reverts to 1-adamantanol (which may not react further or forms side products).[1] Checklist:
Troubleshooting Module: Hydrolysis & Purification
Context: Converting the acetamide to the free amine. This is the kinetic bottleneck.
Issue 4: "Hydrolysis is taking 24+ hours and is still incomplete."
Diagnosis: Insufficient thermal activation (Activation Energy Barrier).[1] Mechanism: Amide hydrolysis is kinetically slow.[1] Aqueous HCl reflux (100°C) is often insufficient for the bulky adamantyl group, which provides steric hindrance. Optimization (The "High-Temp" Protocol): Switch from aqueous media to a high-boiling solvent system.[1]
-
Solvent: Ethylene Glycol or PEG-400.[1]
-
Base: NaOH (Solid pellets).[1]
-
Temperature: 170°C - 190°C.[1]
-
Result: Reaction time reduces from 24h to ~4-6h.[1]
-
Reference: See Indian Academy of Sciences procedures for phase transfer/solvent modifications [1].
Issue 5: "The final product has a yellow tint or 'tar' smell."
Diagnosis: Polymerization of trace acetonitrile or oxidative degradation.[1] Corrective Action (Purification):
-
Acid-Base Wash:
-
Sublimation: If the impurity is unreacted adamantane (which smells camphor-like), it can be removed by sublimation under vacuum (Adamantane sublimes easily; Amantadine HCl does not).[1]
Standardized Data & Protocols
Comparison of Hydrolysis Methods
| Parameter | Method A: Aqueous Acid | Method B: Glycolic Base (Recommended) |
| Reagents | Conc. HCl / Water | NaOH / Ethylene Glycol |
| Temperature | 100°C (Reflux) | 180-190°C |
| Time | 20 - 48 Hours | 3 - 6 Hours |
| Yield | 60 - 75% | 85 - 95% |
| Scale-Up Risk | Low (Standard equipment) | Moderate (High temp hazards) |
| Cleaning | Easy | Difficult (Viscous glycol waste) |
Recommended "Green" Scale-Up Protocol (One-Pot Variant)
Based on recent process improvements [2].
-
Charge: 1-Bromoadamantane (1.0 eq), Urea (instead of acetonitrile, 2.0 eq), and Methanol.
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq).[1]
-
Reaction: Reflux. The urea acts as the nitrogen source.
-
Workup: Acidify with HCl to precipitate Amantadine HCl directly.
-
Benefit: Avoids the violent exotherm of the Ritter reaction and the toxicity of bulk acetonitrile.
Safety & Compliance (HSE)
Hazard: 1-Bromoadamantane Toxicity[1]
-
Classification: Environmentally Hazardous Substance (Aquatic Chronic).[1]
-
Handling: Do not wash residues down the sink. All mother liquors containing brominated species must be incinerated.[1]
Hazard: Hydrogen Cyanide (HCN) Potential[1]
-
Risk: In the Ritter reaction, if the reaction mixture (containing excess acetonitrile) is quenched into acid without care, or if thermal runaway occurs, trace HCN evolution is theoretically possible (though rare in this specific mechanism).
-
Control: Always quench the Ritter reaction mixture into ice water containing excess NaOH (alkaline quench) if disposing, or maintain strict ventilation if quenching into acid.
References
-
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[1][Link][1]
-
Simple and Economical Process for Producing Amantadine Hydrochloride. Source: ACS Omega URL:[1][Link][1]
-
1-Aminoadamantane Hydrochloride (Classic Protocol). Source: Organic Syntheses, Coll.[1] Vol. 5, p.88 (1973).[1] URL:[Link]
-
Process for high-yield preparation of amantadine hydrochloride. Source: Google Patents (CN105523942A) URL:[1]
Validation & Comparative
validation of tert-Butyl adamantan-1-ylcarbamate synthesis via spectroscopic methods
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Spectroscopic Validation (NMR, IR, MS) of N-Boc-1-adamantylamine synthesis
Executive Summary
tert-Butyl adamantan-1-ylcarbamate (N-Boc-1-adamantylamine) is a critical intermediate in the synthesis of adamantane-based pharmaceuticals, including DPP-4 inhibitors (e.g., Saxagliptin) and antiviral agents. Its lipophilic adamantyl cage improves pharmacokinetic profiles, while the Boc group serves as a robust orthogonal protecting group during multi-step synthesis.
Validating the successful formation of this carbamate is not merely about confirming product identity; it requires distinguishing the product from the highly reactive starting material (1-adamantylamine) and the reagent byproducts (Boc anhydride, tert-butanol). This guide objectively compares three spectroscopic methodologies—1H NMR, FT-IR, and Mass Spectrometry —evaluating their performance in sensitivity, specificity, and throughput for routine process validation.
Synthesis & Validation Workflow
The synthesis typically involves the nucleophilic attack of 1-adamantylamine on Di-tert-butyl dicarbonate (Boc₂O). The following workflow illustrates the critical control points where spectroscopic validation is required.
Figure 1: Synthesis and validation workflow for tert-butyl adamantan-1-ylcarbamate.
Spectroscopic Validation Suite
Method A: 1H NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) offers the highest specificity. It definitively proves the covalent attachment of the Boc group to the adamantane cage by showing distinct integration ratios between the aliphatic cage protons and the tert-butyl methyls.
Performance Analysis:
-
Specificity: High. Distinguishes product from starting amine (shift in NH) and Boc₂O (shift in t-butyl).
-
Quantitation: Excellent. Integration allows for purity calculation.
Experimental Data: Characteristic Shifts (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Boc -CH₃ | 1.44 | Singlet (s) | 9H | Diagnostic peak. Upfield from Boc₂O (1.50 ppm). |
| Adamantyl C2-H | 2.05 - 2.10 | Broad/Multiplet | 6H | Alpha to nitrogen; deshielded by carbamate. |
| Adamantyl C3-H | 1.65 - 1.70 | Broad/Multiplet | 3H | Methine bridgeheads. |
| Adamantyl C4-H | 1.60 - 1.65 | Broad/Multiplet | 6H | Distal methylenes. |
| Carbamate -NH | 4.50 - 4.80 | Broad Singlet (br s) | 1H | Exchangeable. Disappears with D₂O shake. |
Validation Logic:
-
Check 1.44 ppm: Presence of a strong singlet confirms Boc group.
-
Integration Check: The ratio of the Boc singlet (9H) to the total Adamantyl region (~1.6–2.1 ppm, 15H) must be 3:5 (0.6) . Significant deviation indicates impurity (e.g., residual Boc₂O).
Method B: FT-IR Spectroscopy (Rapid Screening)
Fourier Transform Infrared (FT-IR) spectroscopy is the most efficient method for rapid "Go/No-Go" decision making. It relies on the detection of the carbonyl stretch, which is absent in the starting amine.
Performance Analysis:
-
Throughput: High. No solvent required (ATR).
-
Specificity: Moderate. Can detect the carbamate bond but struggles to quantify impurities <5%.
Experimental Data: Functional Group Fingerprint
| Functional Group | Frequency (cm⁻¹) | Intensity | Comparison Note |
| N-H Stretch | 3300 - 3350 | Medium, Sharp | Single band (secondary amine) vs. Doublet in starting primary amine (~3300/3380). |
| C=O Stretch | 1690 - 1710 | Strong | The "Smoking Gun". Absent in 1-adamantylamine. Distinct from Boc₂O anhydride doublet (1765/1800). |
| C-H Stretch (sp³) | 2850 - 2920 | Strong | Characteristic adamantyl cage vibrations. |
| C-N Stretch | 1160 - 1170 | Medium | C-O-C stretch of the ester moiety. |
Method C: Mass Spectrometry (Molecular Confirmation)
Mass Spectrometry (MS) is essential for confirming molecular weight, particularly when assessing novel derivatives. However, the Boc group is thermally labile and prone to fragmentation under Electron Impact (EI).
Performance Analysis:
-
Sensitivity: Very High.
-
Caution: The molecular ion (M⁺) is often weak or absent in EI due to rapid loss of the tert-butyl group. ESI (Electrospray Ionization) is softer and preferred.
Fragmentation Pattern (EI/ESI):
-
Molecular Ion (M⁺): 251 m/z (Often weak).
-
[M + Na]⁺: 274 m/z (Common in ESI).
-
Fragment [M - tBu]: ~195 m/z.
-
Fragment [M - Boc + H]: 152 m/z (Regenerated 1-adamantylamine cation).
-
Base Peak: Often 57 m/z (t-butyl cation) or 135 m/z (Adamantyl cation).
Comparative Performance Matrix
Use this table to select the appropriate validation method based on your stage of development.
| Feature | 1H NMR | FT-IR | Mass Spec (ESI) |
| Primary Utility | Structural Proof & Purity | Quick Confirmation | Molecular Weight ID |
| Sample Prep | Dissolve in CDCl₃ (5-10 min) | None (ATR) (1 min) | Dilution (5 min) |
| Distinguishes SM | Yes (Shift of cage protons) | Yes (Appearance of C=O) | Yes (Mass diff) |
| Distinguishes Boc₂O | Yes (Shift of t-butyl peak) | Yes (C=O frequency) | No (Similar fragments) |
| Cost per Run | High | Low | Medium |
| Limit of Detection | ~1% Impurity | ~5% Impurity | <0.1% Impurity |
Decision Logic for Validation
The following decision tree outlines the logical steps to validate the product using NMR, the most robust technique.
Figure 2: NMR-based decision logic for product validation.
Detailed Experimental Protocol
Synthesis of tert-Butyl adamantan-1-ylcarbamate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-adamantylamine (1.51 g, 10 mmol) and Dichloromethane (DCM) (20 mL).
-
Reagent Addition: Add Triethylamine (TEA) (1.5 mL, 11 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM). Stain with Ninhydrin (SM turns purple, Product does not stain strongly or turns faint yellow).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexane/Ethyl Acetate.
Characterization Procedure
-
NMR Sample: Dissolve ~10 mg of the white solid in 0.6 mL CDCl₃.
-
Acquisition: Run a standard proton sequence (16 scans, 1s delay).
-
Processing: Reference the residual CHCl₃ peak to 7.26 ppm.
-
Analysis:
-
Integrate the singlet at 1.44 ppm (Set to 9.00).
-
Verify the adamantyl multiplets between 1.60–2.15 ppm sum to ~15.0.
-
References
-
LookChem. tert-Butyl adamantan-1-ylcarbamate Product Properties and Melting Point Data. Available at: [Link]
-
National Institute of Standards and Technology (NIST). tert-Butyl carbamate Mass Spectrum and IR Data. NIST Chemistry WebBook.[1] Available at: [Link]
-
Royal Society of Chemistry. Synthesis and Characterization of Boc-Protected Amines. Supporting Information for New J. Chem. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
